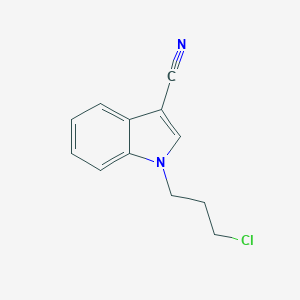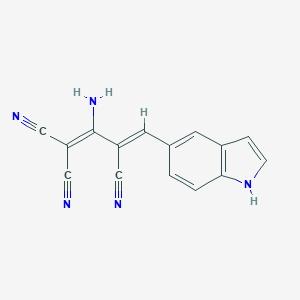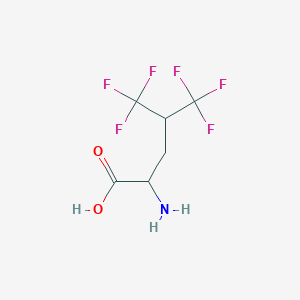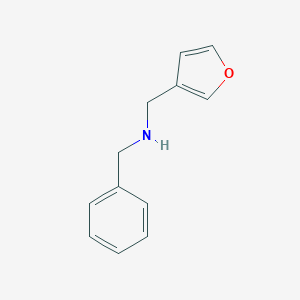
N-(3-Furylmethyl)benzylamine
説明
Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties
The study on benzylamines has led to the synthesis of various compounds with different N-alkyl chains and substituents on the aromatic system. These synthesized benzylamines were evaluated for their antimycobacterial properties, particularly against Mycobacterium tuberculosis H 37 Ra. Among the compounds tested, N-methyl-3-chlorobenzylamine, N-methyl-3,5-dichlorobenzylamine, and N-butyl-3,5-difluorobenzylamine showed significant activity, with minimum inhibitory concentrations (MICs) ranging from 6.4 to 10.2 micrograms/mL. These compounds also demonstrated inhibitory effects on other mycobacteria, including Mycobacterium marinum and Mycobacterium lufu, which are important for determining antileprotic properties. Notably, the combination of N-methyl-3,5-dichlorobenzylamine with other antimycobacterial agents such as aminosalicylic acid, streptomycin, or dapsone resulted in supra-additive effects, enhancing the overall antimicrobial efficacy against M. tuberculosis H 37 Ra .
Synthesis of New Tripodal Ligand: N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine
In another research effort, a new tripodal ligand, N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine, was synthesized. The study explored the catalytic activities of copper (II) complexes formed with a series of tripodal ligands. These ligands were designed to have different structures, which significantly influenced the formation and reactivity of the copper complexes. The in situ generated dioxygen complexes of copper (II) were found to be highly efficient in oxidizing 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone. The research highlighted the importance of the ligand structure, particularly the junction between the pyrazolic rings and the benzene ring, in controlling the rate of the oxidation reaction. This study provides insights into the design of ligands for catalytic applications and the potential of benzylamine derivatives in the field of catalysis .
科学的研究の応用
Synthesis and Catalysis
Catalytic Synthesis N-(3-Furylmethyl)benzylamine and its derivatives have been synthesized through various catalytic processes. One method involves the amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of 5 mol% boric acid, resulting in N-benzyl- or N-(2-furylmethyl)cinnamamides. These compounds were characterized using IR, 1H, and 13C NMR spectroscopy, indicating the potential of boric acid as a 'green' catalyst in organic synthesis (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).
Surface Passivation in Solar Cells Benzylamine derivatives, including N-(3-Furylmethyl)benzylamine, have been investigated for their role in surface passivation, enhancing the electronic properties and moisture-resistance of perovskites. This application is crucial in the development of high-efficiency and air-stable photovoltaic cells. Solar cells utilizing benzylamine-modified formamidinium lead iodide perovskite films have demonstrated impressive efficiency and stability, with no degradation observed after extensive air exposure (Wang et al., 2016).
Pharmaceutical and Polymer Applications
Benzylamine Derivatives in Pharmaceutical and Polymer Industries Benzylamines, including N-(3-Furylmethyl)benzylamine derivatives, are significant building blocks in the chemical, pharmaceutical, and polymer industries. They contribute to the synthesis of various N-heterocycles, crucial in pharmaceuticals. The oxidative reactions of benzylamines have been a subject of increased study due to their importance in creating complex molecular structures (Tashrifi, Khanaposhtani, Larijani, & Mahdavi, 2021). Additionally, novel methodologies for constructing benzylamines using homogeneous iron complexes have expanded the variety and yield of these compounds, further emphasizing their industrial relevance (Yan, Feringa, & Barta, 2016).
DNA-Binding Properties and Antioxidant Activity Studies have explored the DNA-binding properties and antioxidant activity of certain benzylamine derivatives. For instance, silver(I) complexes containing bis-benzimidazole ligands have shown potential in binding to DNA through intercalation mode and demonstrated antioxidant properties in vitro, indicating their potential in biomedical applications (Wu et al., 2012).
Safety And Hazards
将来の方向性
While specific future directions for “N-(3-Furylmethyl)benzylamine” were not found, research into the synthesis and applications of amines, including benzylamines, is ongoing . This includes the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their potential applications.
特性
IUPAC Name |
N-(furan-3-ylmethyl)-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,10,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHSMSLCFIRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Furylmethyl)benzylamine | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
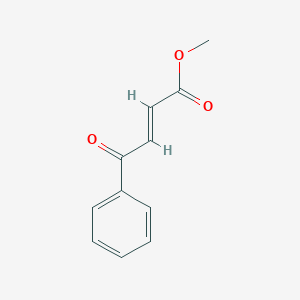

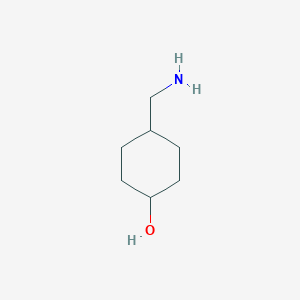
![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)
![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)

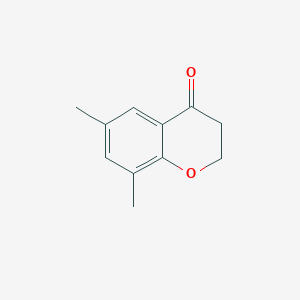
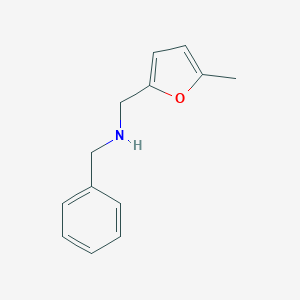
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)

